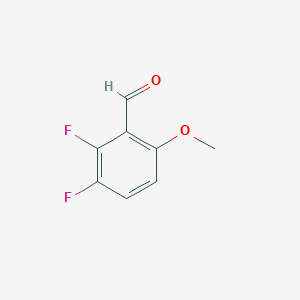

2,3-Difluoro-6-methoxybenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-difluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOJAYHBKACKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378886 | |

| Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187543-87-9 | |

| Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Difluoro-o-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3-Difluoro-6-methoxybenzaldehyde (CAS No: 187543-87-9). The information compiled herein is intended to support research, synthesis, and drug development activities by providing key data points, experimental methodologies, and safety information in a structured and accessible format.

Core Chemical and Physical Properties

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1] Its physical state is typically a white to light yellow or light orange powder or crystal.[2] The compound is noted to be air-sensitive.[3][4]

Data Summary Table

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₂ | [3][5] |

| Molecular Weight | 172.13 g/mol | [5] |

| Melting Point | 55-57 °C | [2][3][4] |

| Boiling Point | 233.0 °C at 760 mmHg | [2][3] |

| Density | 1.289 g/cm³ | [2][3] |

| Flash Point | 92.1 °C | [3] |

| Vapor Pressure | 0.0571 mmHg at 25 °C | [3] |

| XLogP3 | 1.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data provides insight into the hydrogen environments within the molecule. A typical spectrum recorded in CDCl₃ on a 300 MHz instrument shows the following characteristic peaks:[5][6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.40 | Singlet (s) | 1H | Aldehyde proton (CHO) |

| 7.37 | Quartet (q) | 1H | Aromatic proton (ArH) |

| 6.71 | Multiplet (m) | 1H | Aromatic proton (ArH) |

| 3.93 | Singlet (s) | 3H | Methoxy protons (OCH₃) |

Note: Further analysis using ¹³C NMR, FT-IR, and Mass Spectrometry would be required for complete structural elucidation and is recommended as part of standard analytical procedure.

Experimental Protocols: Synthesis

The following section details a common and high-yield laboratory procedure for the synthesis of this compound from 3,4-Difluoroanisole.[5][6]

General Synthesis Procedure

Objective: To synthesize this compound via ortho-lithiation and formylation of 3,4-Difluoroanisole.

Materials:

-

3,4-Difluoroanisole (46.8 g, 325 mmol)

-

Lithium diisopropylamide (LDA), 2 M solution in THF/n-heptane (171 mL, 341 mmol)

-

N,N-dimethylformamide (DMF), dry (27.6 mL, 358 mmol)

-

Tetrahydrofuran (THF), dry

-

Acetic acid

-

Diethyl ether

-

Petroleum ether (40-60 °C)

-

Water

-

0.2 N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: A 2 M solution of lithium diisopropylamide in THF/n-heptane is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75 °C.[5][6]

-

Addition of Starting Material: A solution of 3,4-difluoroanisole in anhydrous THF (100 mL) is added dropwise to the cooled LDA solution, maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.[5][6]

-

Formylation: Dry N,N-dimethylformamide is added slowly to the reaction mixture. Stirring continues for 10 minutes while the temperature is kept at -70 °C.[5][6]

-

Quenching: The reaction is quenched by the addition of acetic acid (30 mL) and water (400 mL), allowing the mixture to warm to 10 °C.[5][6]

-

Extraction: The product is extracted from the aqueous layer using diethyl ether (2 x 300 mL).[5][6]

-

Washing: The combined organic phases are washed sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).[5][6]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a red to orange oil, which crystallizes upon standing.[5][6]

-

Purification: The crude product is purified by recrystallization from a mixture of ether and petroleum ether (40-60 °C) to afford the final product.[5][6]

Yield: This protocol has been reported to produce a high yield of up to 95%.[5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Hazard Identification

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37 (Wear suitable gloves).[3][4]

Handling Recommendations

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound is air-sensitive.[3][4]

-

Use in a well-ventilated area or in a fume hood.

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid ingestion and inhalation.[7]

Storage

References

- 1. This compound | 187543-87-9 [amp.chemicalbook.com]

- 2. This compound CAS 187543-87-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 187543-87-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: 2,3-Difluoro-6-methoxybenzaldehyde (CAS: 187543-87-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring two adjacent fluorine atoms and a methoxy group, imparts specific electronic and conformational properties that are leveraged in modern medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, applications in drug development, and safety protocols. The compound is notably a key intermediate in the synthesis of Linzagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, and has been identified as an impurity related to Zavegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 187543-87-9 | [1][2][3] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2][4] |

| Molecular Weight | 172.13 g/mol | [1][3][4] |

| Appearance | White to light orange powder or crystal | [5] |

| Melting Point | 55-57 °C | [2][5] |

| Boiling Point | 233.0 °C (at 760 mmHg) | [2][5] |

| Density | 1.289 g/cm³ (Predicted) | [2][5] |

| Flash Point | 92.1 °C | [2] |

| Vapor Pressure | 0.0571 mmHg (at 25 °C) | [2] |

| Solubility | Information not widely available; likely soluble in common organic solvents. | |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [2][5] |

| Sensitivity | Air Sensitive | [2][5] |

Synthesis and Purification

The most commonly cited synthesis of this compound involves the directed ortho-metalation of 3,4-difluoroanisole, followed by formylation.

Experimental Protocol: Synthesis via Ortho-metalation

This procedure details the synthesis starting from 3,4-difluoroanisole.

Reagents and Materials:

-

3,4-Difluoroanisole (46.8 g, 325 mmol)

-

Lithium diisopropylamide (LDA), 2 M solution in THF/n-heptane (171 mL, 341 mmol)

-

N,N-Dimethylformamide (DMF), dry (27.6 mL, 358 mmol)

-

Tetrahydrofuran (THF), dry

-

Acetic acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Petroleum ether (40-60 °C)

-

Water, 0.2 N Hydrochloric acid, Brine

Procedure:

-

Reaction Setup: In a multi-neck flask under a nitrogen atmosphere, dilute the 2 M LDA solution (171 mL) with dry THF (250 mL). Cool the solution to -75 °C using a dry ice/acetone bath.

-

Addition of Starting Material: Slowly add a solution of 3,4-difluoroanisole (46.8 g) in dry THF (100 mL) dropwise to the LDA solution, ensuring the internal temperature remains at -75 °C. Stir the resulting mixture at this temperature for 1 hour.[1]

-

Formylation: Add dry N,N-dimethylformamide (27.6 mL) dropwise to the reaction mixture. Continue stirring at -70 °C for an additional 10 minutes.[1]

-

Quenching: Quench the reaction by adding acetic acid (30 mL) followed by water (400 mL). Allow the mixture to warm to 10 °C.[1]

-

Extraction and Work-up: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 300 mL). Combine the organic layers and wash sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).[1]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield a red-orange oil which crystallizes upon standing.[1]

-

Purification: Purify the crude solid by recrystallization from a mixture of diethyl ether and petroleum ether (40-60 °C). This affords the final product, this compound, as a solid. Reported Yield: 53.0 g (95%) .[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

| Data Type | Details | Reference(s) |

| ¹H NMR | (300 MHz, CDCl₃) δ: 10.40 (s, 1H, CHO), 7.37 (q, 1H, ArH), 6.71 (m, 1H, ArH), 3.93 (s, 3H, OCH₃) | [1] |

| ¹³C NMR | Experimental data not available in cited literature. | |

| Mass Spec. | Predicted Monoisotopic Mass: 172.03358 Da. Predicted m/z for adducts: [M+H]⁺: 173.04086, [M+Na]⁺: 195.02280 |

Applications in Drug Development

This compound is a valuable precursor for active pharmaceutical ingredients (APIs), primarily due to the advantageous properties conferred by its fluorine substituents, such as enhanced metabolic stability and binding affinity.[6]

Key Intermediate for Linzagolix (GnRH Antagonist)

Linzagolix is an oral GnRH receptor antagonist approved for the management of uterine fibroids.[1] The "(2,3-difluoro-6-methoxyphenyl)methoxy" fragment of Linzagolix is derived directly from this compound.

The synthesis involves a two-step conversion: reduction of the aldehyde to a benzyl alcohol, followed by a Williamson ether synthesis with the phenolic coupling partner.

Step 1: Reduction to (2,3-Difluoro-6-methoxyphenyl)methanol

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates completion.

-

Quench the reaction by slowly adding water, followed by acidification with dilute HCl to pH ~5-6.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the benzyl alcohol, which can be used directly or purified by chromatography.

Step 2: Williamson Ether Synthesis

-

In a flask, suspend the phenolic coupling partner (e.g., 2-fluoro-4-methoxy-5-nitrophenol, a Linzagolix precursor) (1.0 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Add a solution of the (2,3-Difluoro-6-methoxyphenyl)methanol (converted to its corresponding benzyl bromide or chloride, or used with a Mitsunobu reaction setup) to the suspension.

-

Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the desired benzyl ether intermediate of Linzagolix.

Caption: Pathway from the aldehyde to a key Linzagolix intermediate.

Linzagolix competitively binds to GnRH receptors on pituitary gonadotroph cells. This action blocks the endogenous GnRH from binding, thereby inhibiting the downstream signaling cascade that leads to the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). The subsequent reduction in circulating LH and FSH levels leads to suppressed ovarian production of estrogen, which alleviates the symptoms of estrogen-dependent conditions like uterine fibroids and endometriosis.

Caption: Mechanism of action of Linzagolix as a GnRH receptor antagonist.

Role in Zavegepant (CGRP Antagonist) Quality Control

This compound has been identified as "Zavegepant Impurity 56". This indicates its relevance not as a direct precursor, but as a potential process-related impurity or degradation product in the manufacturing of Zavegepant, a CGRP receptor antagonist for the acute treatment of migraine. Its monitoring is therefore important for the quality control and regulatory filing of Zavegepant.

Migraines are associated with elevated levels of the neuropeptide CGRP, which causes vasodilation and signals pain in the trigeminal nervous system. Zavegepant is a small molecule antagonist that blocks the CGRP receptor. By preventing CGRP from binding to its receptor on trigeminal neurons and meningeal blood vessels, Zavegepant inhibits the downstream pain signaling and vasodilation, thereby providing relief from migraine attacks.[2][6]

Caption: Mechanism of action of Zavegepant as a CGRP receptor antagonist.

Safety and Handling

Appropriate safety measures must be observed when handling this compound.

| Aspect | Recommendation | Reference(s) |

| Hazard Codes | Xi (Irritant) | [5] |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system, and skin. | [5] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. | |

| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood. | |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from ignition sources. | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen) at 2-8°C. | [2][5] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. | |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

Conclusion

This compound is a specialized chemical intermediate with significant value in the pharmaceutical industry. Its well-defined synthesis and specific reactivity make it an essential component for producing advanced therapeutics like the GnRH antagonist Linzagolix. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development settings.

References

- 1. rsc.org [rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 4. Khan Academy [khanacademy.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) [hmdb.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

2,3-Difluoro-6-methoxybenzaldehyde molecular structure

An In-depth Technical Guide to the Molecular Structure of 2,3-Difluoro-6-methoxybenzaldehyde

Introduction

This compound is a fluorinated aromatic aldehyde that serves as a key building block in organic synthesis. Its unique substitution pattern, featuring two adjacent fluorine atoms and a methoxy group ortho to the aldehyde, imparts specific reactivity and properties. These characteristics make it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic signature, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The core of this compound is a benzene ring substituted with an aldehyde group, a methoxy group, and two fluorine atoms. The IUPAC name for this compound is this compound.[1] Key identifiers and structural information are summarized below.

Table 1: Chemical Identifiers and Structural Details

| Identifier | Value |

| CAS Number | 187543-87-9[1][2][3][4][5] |

| Molecular Formula | C₈H₆F₂O₂[1][2][4][6][7] |

| Molecular Weight | 172.13 g/mol [1][2][4][8] |

| IUPAC Name | This compound |

| Synonyms | 5,6-Difluoro-o-anisaldehyde, Benzaldehyde, 2,3-difluoro-6-methoxy-[1][4] |

| Canonical SMILES | COC1=C(C(=C(C=C1)F)F)C=O[1][7] |

| InChIKey | AKOJAYHBKACKNJ-UHFFFAOYSA-N[1][7] |

// Substituents O_methoxy [label="O", fontcolor="#EA4335"]; CH3_methoxy [label="CH₃", fontcolor="#4285F4"]; F_2 [label="F", fontcolor="#34A853"]; F_3 [label="F", fontcolor="#34A853"]; C_aldehyde [label="C", fontcolor="#FBBC05"]; H_aldehyde [label="H", fontcolor="#202124"]; O_aldehyde [label="O", fontcolor="#EA4335"];

// Connections C6 -> O_methoxy [penwidth=1.5]; O_methoxy -> CH3_methoxy [penwidth=1.5]; C2 -> F_2 [penwidth=1.5]; C3 -> F_3 [penwidth=1.5]; C1 -> C_aldehyde [penwidth=1.5]; C_aldehyde -> H_aldehyde [penwidth=1.5]; C_aldehyde -> O_aldehyde [penwidth=2.0, label=""];

// Positional labels pos1 [label="1", pos="C1!", style=invis]; pos2 [label="2", pos="C2!", style=invis]; pos3 [label="3", pos="C3!", style=invis]; pos4 [label="4", pos="C4!", style=invis]; pos5 [label="5", pos="C5!", style=invis]; pos6 [label="6", pos="C6!", style=invis]; }

References

- 1. lookchem.com [lookchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 187543-87-9 [chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 187543-87-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C8H6F2O2 | CID 2774112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 8. 187543-87-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

Spectroscopic Profile of 2,3-Difluoro-6-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,3-Difluoro-6-methoxybenzaldehyde (CAS No. 187543-87-9), a key intermediate in pharmaceutical synthesis. This document compiles available experimental data and provides general protocols for the acquisition of such data, aiming to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Chemical Structure and Properties

Chemical Formula: C₈H₆F₂O₂ Molecular Weight: 172.13 g/mol Appearance: White to light yellow or light orange powder/crystal.[1] Melting Point: 55-57 °C[1]

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. While experimental ¹H NMR data is available, other spectroscopic data are based on predictions and typical values for structurally similar compounds due to the limited availability of published experimental spectra.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aldehyde, aromatic, and methoxy protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.40 | s | 1H | Aldehyde (-CHO) |

| 7.37 | q | 1H | Aromatic (Ar-H) |

| 6.71 | m | 1H | Aromatic (Ar-H) |

| 3.93 | s | 3H | Methoxy (-OCH₃) |

| Solvent: CDCl₃, Instrument Frequency: 300 MHz[2] |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~185-190 | Aldehyde Carbonyl (C=O) |

| ~150-160 (d) | C-F |

| ~145-155 (d) | C-F |

| ~110-140 | Aromatic Carbons |

| ~110-120 | C-CHO |

| ~100-110 | C-OCH₃ |

| ~55-65 | Methoxy Carbon (-OCH₃) |

| (d) denotes a doublet due to C-F coupling. |

¹⁹F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique for the analysis of fluorine-containing compounds. Experimental ¹⁹F NMR data for this compound is not available in the searched literature. The chemical shifts of the two fluorine atoms are expected to be distinct due to their different chemical environments.

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| -110 to -140 | Aromatic C-F |

| -110 to -140 | Aromatic C-F |

| Referenced to CFCl₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule. While a specific experimental spectrum for this compound was not found, the characteristic absorption bands can be predicted based on its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Predicted) |

| ~2900-3100 | Medium | Aromatic C-H Stretch |

| ~2850 & ~2750 | Medium, Sharp | Aldehyde C-H Stretch (Fermi doublet) |

| ~1690-1710 | Strong, Sharp | Carbonyl (C=O) Stretch |

| ~1580-1620 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1300 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1000-1100 | Strong | C-F Stretch |

| ~1020-1075 | Medium | Aryl-O Stretch (Symmetric) |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Predicted mass spectrometry data for this compound suggests several possible adducts.[3]

| m/z | Ion Species (Predicted) |

| 172.03303 | [M]⁺ |

| 173.04086 | [M+H]⁺ |

| 195.02280 | [M+Na]⁺ |

| 171.02630 | [M-H]⁻ |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices for similar aromatic aldehydes.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrument Parameters (General):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Reference: External or internal reference standard (e.g., CFCl₃).

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (General):

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrument Parameters (General - Electron Ionization):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Inlet System: A direct insertion probe or a gas chromatography (GC) inlet can be used.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves several key stages from sample preparation to final structure elucidation.

Caption: General workflow for spectroscopic data acquisition and analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. While complete experimental data is not available in the public domain for all spectroscopic techniques, the provided information, including experimental ¹H NMR data and predicted values for other techniques, serves as a strong foundation for researchers. The detailed protocols offer guidance for obtaining high-quality spectroscopic data, which is essential for reaction monitoring, quality control, and further research in the development of new pharmaceutical agents.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-Difluoro-6-methoxybenzaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-difluoro-6-methoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. It covers spectral data interpretation, experimental protocols, and visual representations of molecular interactions.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃).[1][2] The key quantitative data are summarized in the table below. The assignments are based on established chemical shift principles and analysis of substituent effects on the aromatic ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) (Estimated) |

| H-α (Aldehyde) | 10.40 | Singlet (s) | 1H | N/A |

| H-5 (Aromatic) | 7.37 | Quartet (q) / ddd | 1H | ³J(H5-F) ≈ 8-10 Hz, ⁴J(H5-F) ≈ 6-8 Hz, ³J(H5-H4) ≈ 9 Hz |

| H-4 (Aromatic) | 6.71 | Multiplet (m) / ddd | 1H | ³J(H4-F) ≈ 10-12 Hz, ⁴J(H4-F) ≈ 1-2 Hz, ³J(H4-H5) ≈ 9 Hz |

| H-β (Methoxy) | 3.93 | Singlet (s) | 3H | N/A |

Note: The multiplicities "quartet" and "multiplet" are as reported in the source literature.[1][2] The "ddd" (doublet of doublet of doublets) designation and the coupling constants are estimated based on typical values for similar fluorinated aromatic compounds to provide a more detailed analysis.

Detailed Spectral Analysis

The substitution pattern of this compound, with two electron-withdrawing fluorine atoms and an electron-donating methoxy group, creates a distinct electronic environment that influences the chemical shifts and coupling patterns of the protons.[3]

-

Aldehyde Proton (H-α, 10.40 ppm): This proton appears as a sharp singlet significantly downfield. Its deshielded nature is due to the strong electron-withdrawing effect of the adjacent carbonyl group.[3] The absence of adjacent protons results in a singlet multiplicity.

-

Methoxy Protons (H-β, 3.93 ppm): The three protons of the methoxy group are equivalent and appear as a singlet. They are shielded relative to the aromatic protons and are not coupled to any other protons or fluorine atoms.

-

Aromatic Proton H-5 (7.37 ppm): This proton is deshielded due to its proximity to the electron-withdrawing aldehyde group. Its multiplicity is reported as a quartet.[1][2] A more detailed analysis suggests a "doublet of doublet of doublets" (ddd) pattern arising from:

-

A large ³J coupling to the adjacent H-4 proton.

-

A significant ³J coupling to the fluorine at position 2.

-

A smaller ⁴J coupling to the fluorine at position 3.

-

-

Aromatic Proton H-4 (6.71 ppm): This proton is shifted upfield relative to H-5. This shielding is likely due to the electronic effect of the ortho-methoxy group. The reported multiplet arises from a complex splitting pattern, likely a "doublet of doublet of doublets" (ddd), due to:

-

A large ³J coupling to the adjacent H-5 proton.

-

A significant ³J coupling to the fluorine at position 3.

-

A smaller ⁴J coupling to the fluorine at position 2.

-

Experimental Protocols

The following is a detailed methodology for acquiring a high-quality, quantitative ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Positioning: Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.[3]

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Use a 300 MHz (or higher) NMR spectrometer.

-

Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.[3]

-

Acquisition Parameters:

-

Pulse Angle: 30° pulse.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Caption: Through-bond coupling (J-coupling) pathways in this compound.

Caption: Experimental workflow for ¹H NMR analysis.

References

An In-depth Technical Guide to the 13C NMR Analysis of 2,3-Difluoro-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Difluoro-6-methoxybenzaldehyde. The content herein is intended to support research, development, and quality control activities where this compound is utilized. This guide covers predicted spectral data, detailed experimental protocols, and a logical visualization of spectral assignments.

Introduction

This compound is an aromatic aldehyde whose structural complexity, arising from the varied electronic effects of its substituents, makes ¹³C NMR spectroscopy an essential tool for its characterization. The presence of two fluorine atoms, a methoxy group, and an aldehyde group on the benzene ring results in a unique and predictable ¹³C NMR spectrum. Understanding the chemical shifts and coupling constants is critical for confirming the compound's identity and purity.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectral data for this compound, the following ¹³C NMR chemical shifts have been predicted using advanced computational algorithms. These predictions are based on established substituent effects and extensive spectral databases. The data is presented for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity (due to C-F Coupling) | Predicted Coupling Constant (J) in Hz |

| C=O (Aldehyde) | 187.5 | Doublet of Doublets (dd) | J(C,F₂) ≈ 4, J(C,F₃) ≈ 2 |

| C1 | 118.8 | Doublet of Doublets (dd) | J(C,F₂) ≈ 10, J(C,F₃) ≈ 3 |

| C2 | 150.2 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 250, J(C,F₃) ≈ 15 |

| C3 | 145.8 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 255, J(C,F₂) ≈ 12 |

| C4 | 114.5 | Doublet (d) | J(C,F₃) ≈ 20 |

| C5 | 126.3 | Doublet (d) | J(C,F₂) ≈ 5 |

| C6 | 158.9 | Singlet (s) | - |

| OCH₃ | 62.1 | Singlet (s) | - |

Note: The predicted coupling constants are estimations and may vary in experimental conditions.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for an aromatic aldehyde like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 to 4096, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Peak Picking: Identify and label all significant peaks.

Visualization of Spectral Assignment Logic

The following diagram illustrates the logical workflow for assigning the predicted ¹³C NMR signals to the corresponding carbon atoms in this compound. The assignment is based on the expected electronic effects of the substituents and the carbon-fluorine couplings.

Caption: Logical workflow for assigning ¹³C NMR signals.

This guide provides a foundational understanding of the ¹³C NMR analysis of this compound. For definitive structural confirmation, it is recommended to perform 2D NMR experiments such as HSQC and HMBC.

Mass Spectrometry of 2,3-Difluoro-6-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-Difluoro-6-methoxybenzaldehyde (CAS No: 187543-87-9), a substituted aromatic aldehyde of interest in pharmaceutical and chemical synthesis. This document outlines its chemical properties, predicted fragmentation patterns under mass spectrometry, a detailed experimental protocol for its analysis, and a visual representation of its expected fragmentation pathways.

Compound Overview

This compound is a solid, air-sensitive compound with the chemical formula C8H6F2O2.[1][2] Its structure consists of a benzene ring substituted with two adjacent fluorine atoms, a methoxy group, and an aldehyde functional group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various applications.

Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H6F2O2 | [1] |

| Molecular Weight | 172.13 g/mol | [1][3] |

| Exact Mass | 172.03358575 u | [1] |

| Melting Point | 55-57 °C | [1][2] |

| Boiling Point | 233 °C at 760 mmHg | [1] |

| Density | 1.289 g/cm³ | [1] |

Predicted Mass Spectrometry Fragmentation

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]•+) at an m/z corresponding to its molecular weight. The primary fragmentation pathways are anticipated to involve the loss of the aldehyde proton, the entire aldehyde group, and the methoxy group, as well as rearrangements.

Key Predicted Fragments:

-

[M]•+ (m/z 172): The molecular ion.

-

[M-H]+ (m/z 171): Loss of a hydrogen radical from the aldehyde group, forming a stable acylium ion.

-

[M-CHO]+ (m/z 143): Loss of the formyl radical (•CHO).

-

[M-CH3]+ (m/z 157): Loss of a methyl radical from the methoxy group.

-

[M-OCH3]+ (m/z 141): Loss of the methoxy radical (•OCH3).

-

[M-CO]+• (m/z 144): Loss of a neutral carbon monoxide molecule, a common fragmentation for aromatic aldehydes.[4]

A visual representation of these predicted fragmentation pathways is provided in the following diagram.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocol: Mass Spectrometry Analysis

This section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Materials and Reagents

-

This compound (analytical standard)

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

-

Inert gas (Helium or Nitrogen) for GC carrier gas and sample storage[2]

Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary GC column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column)

-

Electron Ionization (EI) source

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Perform serial dilutions to prepare working solutions with concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).

-

Due to the compound's air sensitivity, it is recommended to handle it under an inert atmosphere.[1][2]

GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split, depending on the sample concentration

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: Increase to 280 °C at a rate of 10 °C/min

-

Final hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a spectral library (if available) or interpret the fragmentation pattern based on the predicted pathways.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometric characteristics of this compound. The predicted fragmentation patterns and the detailed experimental protocol serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug discovery, and chemical synthesis. The application of the described methodologies will facilitate the accurate identification and characterization of this compound in complex matrices.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound - CAS:187543-87-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two adjacent fluorine atoms and a methoxy group on the benzene ring, imparts specific electronic and conformational properties that are of significant interest in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental data and methodologies.

Chemical Structure and Identifying Information

Chemical Name: this compound Synonyms: 5,6-Difluoro-o-anisaldehyde, 2-methoxy-5,6-difluorobenzaldehyde[1][2] CAS Number: 187543-87-9[1][3][4] Molecular Formula: C₈H₆F₂O₂[3][5][6] Molecular Weight: 172.13 g/mol [1][3][5][6]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | Units | Conditions |

| Melting Point | 55 - 57[1][2][3] | °C | Not Specified |

| Boiling Point | 233[2][3] | °C | at 760 mmHg |

| Density | 1.289[2][3] | g/cm³ | Not Specified |

| Vapor Pressure | 0.0571[3] | mmHg | at 25°C |

| Flash Point | 92.1[2][3] | °C | Not Specified |

| LogP (Octanol-Water Partition Coefficient) | 1.7859[3] | - | Not Specified |

| Hydrogen Bond Donor Count | 0[3] | - | |

| Hydrogen Bond Acceptor Count | 4[3] | - | |

| Rotatable Bond Count | 2[3] | - |

Qualitative Physical Properties

-

Appearance: White to light yellow to light orange powder or crystals.[1][2]

-

Storage: Should be stored under an inert gas (nitrogen or Argon) at 2-8°C.[1][3]

Experimental Protocols

While specific experimental details for the determination of each physical property of this compound are not extensively published, standard laboratory procedures are typically employed. Below are generalized methodologies for key experiments.

Synthesis of this compound

A general procedure for the synthesis involves the ortho-lithiation of 3,4-difluoroanisole followed by formylation.[5][7]

-

Reaction Setup: A solution of diisopropylaminolithium in THF/n-heptane is diluted with dry THF under a nitrogen atmosphere and cooled to -75°C.[5][7]

-

Addition of Starting Material: A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise to the cooled lithium diisopropylamide solution, and the mixture is stirred for one hour at -75°C.[5][7]

-

Formylation: Dry N,N-dimethylformamide (DMF) is then added slowly, and stirring is continued for a short period at -70°C.[5][7]

-

Work-up: The reaction is quenched with acetic acid and water. The mixture is then extracted with ether. The combined organic phases are washed sequentially with water, dilute hydrochloric acid, and brine.[5][7]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting product can be further purified by recrystallization from a solvent system such as ether/petroleum ether to yield this compound.[5][7]

Determination of Melting Point

The melting point of a crystalline solid like this compound is typically determined using a digital melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial technique for structural confirmation. The reported ¹H NMR data for this compound is as follows:

-

¹H NMR (300 MHz, CDCl₃) δ: 10.40 (1H, s, CHO), 7.37 (1H, q, ArH), 6.71 (1H, m, ArH), 3.93 (3H, s, OCH₃).[5][7]

This spectrum confirms the presence of the aldehyde proton (CHO), two aromatic protons (ArH), and the methoxy group protons (OCH₃).

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected and determined by its chemical structure. The following diagram illustrates the logical flow from the molecular structure of this compound to its macroscopic physical characteristics.

Caption: Relationship between molecular structure and physical properties.

This guide provides a foundational understanding of the physical characteristics of this compound, which is essential for its effective use in research and development. The provided data and protocols are intended to support scientists in the handling, characterization, and application of this important chemical intermediate.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound CAS 187543-87-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 187543-87-9 [amp.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 187543-87-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. This compound | 187543-87-9 [chemicalbook.com]

A Comprehensive Theoretical Analysis of 2,3-Difluoro-6-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 2,3-Difluoro-6-methoxybenzaldehyde, a significant intermediate in pharmaceutical synthesis. In the absence of extensive published experimental and theoretical data for this specific molecule, this document serves as a procedural blueprint, outlining the requisite computational protocols to elucidate its structural, electronic, and spectroscopic properties. The guide details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the exploration of the molecule's frontier molecular orbitals (HOMO-LUMO). Furthermore, it describes Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions and the generation of a Molecular Electrostatic Potential (MEP) map to predict reactive sites. The methodologies are presented with the necessary detail to be replicated in a research setting. All data is presented in a comparative tabular format, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and drug development. Its structural and electronic characteristics are pivotal in determining its reactivity and potential interactions with biological targets. Theoretical studies, employing quantum chemical calculations, offer a powerful and cost-effective means to investigate these properties at the molecular level. This guide outlines a standard computational workflow for a comprehensive theoretical characterization of this compound.

Computational Methodology

The theoretical investigation of this compound would be conducted using the Gaussian suite of programs. The computational approach involves several sequential steps, as detailed below.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The optimized structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO, as well as their energy gap, are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular interactions, such as charge transfer and hyperconjugative interactions. This analysis is performed on the optimized geometry to understand the delocalization of electron density between occupied and unoccupied orbitals.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is calculated and mapped onto the total electron density surface.

Data Presentation

The following tables summarize the expected quantitative data from the theoretical analyses of this compound. The values presented are illustrative and based on typical results for similar molecules.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C1-C2 | 1.395 |

| C2-C3 | 1.385 | |

| C1-C6 | 1.405 | |

| C6-O1 | 1.360 | |

| C7=O2 | 1.210 | |

| C2-F1 | 1.350 | |

| C3-F2 | 1.355 | |

| Bond Angle | C1-C2-C3 | 120.5 |

| C2-C1-C6 | 119.8 | |

| C1-C6-O1 | 125.0 | |

| Dihedral Angle | C2-C1-C6-O1 | 180.0 |

| C1-C6-C7=O2 | 0.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Wavenumber (cm⁻¹, Scaled) | Intensity (km/mol) | Assignment |

| ν1 | 3050 | 15.2 | C-H stretch (aromatic) |

| ν2 | 2850 | 25.8 | C-H stretch (aldehyde) |

| ν3 | 1710 | 150.3 | C=O stretch |

| ν4 | 1605 | 45.1 | C=C stretch (aromatic) |

| ν5 | 1250 | 80.7 | C-O stretch |

| ν6 | 1100 | 65.4 | C-F stretch |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.70 |

| Ionization Potential | 6.50 |

| Electron Affinity | 1.80 |

Table 4: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O1 | σ(C1-C6) | 5.2 |

| LP(2) O2 | π(C1-C6) | 2.8 |

| π(C1-C2) | π(C3-C4) | 15.5 |

| π(C5-C6) | π(C1-C2) | 18.2 |

*E(2) represents the stabilization energy of hyperconjugative interactions.

Visualizations

Computational Workflow

Caption: A flowchart illustrating the computational workflow for the theoretical study of this compound.

Conceptual Signaling Pathway for Drug Action

Caption: A conceptual diagram showing the hypothetical interaction of the molecule with a target receptor, leading to a cellular response.

Conclusion

This technical guide outlines a robust computational methodology for the theoretical characterization of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, FMO, NBO, and MEP analysis, researchers can gain significant insights into the structural and electronic properties of this important molecule. The presented workflow and data structure provide a framework for future computational studies, which will be invaluable for its application in drug design and development. The lack of existing theoretical data highlights the importance of conducting such studies to build a comprehensive understanding of this compound.

Reactivity Profile of 2,3-Difluoro-6-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 2,3-Difluoro-6-methoxybenzaldehyde, a key intermediate in the synthesis of pharmacologically active molecules. The document outlines the compound's synthesis, core chemical properties, and characteristic reactions of its aldehyde functional group. Detailed experimental protocols for its synthesis and illustrative reactions are provided. Furthermore, this guide explores the biological significance of this aldehyde as a precursor to Linzagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, and details the associated GnRH signaling pathway.

Introduction

This compound is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzene ring, modulates the reactivity of the aldehyde functionality and provides a scaffold for the synthesis of complex molecular architectures. Notably, this compound serves as a crucial building block in the synthesis of Linzagolix, a non-peptide, orally active GnRH receptor antagonist used in the management of uterine fibroids.[1] This guide aims to provide a comprehensive overview of the chemical behavior and synthetic utility of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | [2] |

| Molecular Weight | 172.13 g/mol | [2] |

| CAS Number | 187543-87-9 | [2] |

| Melting Point | 55-57 °C | [3] |

| Boiling Point | 233.0±35.0 °C (Predicted) | [3] |

| Density | 1.289±0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 10.40 (1H, s, CHO), 7.37 (1H, q, ArH), 6.71 (1H, m, ArH), 3.93 (3H, s, OCH₃) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the ortho-formylation of 3,4-difluoroanisole via directed ortho-metalation.

Experimental Protocol: Synthesis of this compound[3]

-

Materials: 3,4-Difluoroanisole, n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetic acid, Diethyl ether, Magnesium sulfate.

-

Procedure:

-

A solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF is cooled to -75 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of strong base, typically n-BuLi or LDA (1.05 eq), is added dropwise while maintaining the temperature at -75 °C. The mixture is stirred at this temperature for 1 hour.

-

Anhydrous N,N-dimethylformamide (DMF) (1.1 eq) is then added dropwise, and the reaction mixture is stirred for an additional 10 minutes at -70 °C.

-

The reaction is quenched by the addition of acetic acid, followed by water, allowing the temperature to warm to 10 °C.

-

The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed sequentially with water, dilute aqueous hydrochloric acid, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil, which crystallizes upon standing.

-

Purification by recrystallization from a mixture of diethyl ether and petroleum ether affords this compound as a solid.

-

-

Yield: ~95%[2]

Reactivity Profile

The reactivity of this compound is primarily dictated by the aldehyde functional group. The presence of two fluorine atoms ortho and meta to the aldehyde group, and a methoxy group in the other ortho position, influences the electrophilicity of the carbonyl carbon.

Reduction to Alcohol

A key reaction of this compound in the synthesis of Linzagolix is its reduction to the corresponding benzyl alcohol. This is a standard transformation for aldehydes and can be achieved with a variety of reducing agents.

-

Reaction Scheme: this compound → (2,3-Difluoro-6-methoxyphenyl)methanol

-

General Experimental Protocol (Illustrative):

-

To a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or THF) at 0 °C, a mild reducing agent such as sodium borohydride (NaBH₄) is added portion-wise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the careful addition of water or dilute acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the benzyl alcohol.

-

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C double bond. This compound is expected to readily undergo this reaction.

-

General Experimental Protocol (Illustrative, with Malononitrile): [4][5][6][7][8]

-

This compound and malononitrile are dissolved in a suitable solvent (e.g., ethanol, water-glycerol mixture).

-

A catalytic amount of a weak base (e.g., piperidine, ammonium acetate) is added.

-

The mixture is stirred at room temperature or gently heated. The reaction progress is monitored by TLC.

-

Upon completion, the product often precipitates and can be collected by filtration. If soluble, standard aqueous workup and extraction are performed, followed by purification.

-

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. This compound can be converted to a variety of substituted styrenes via this reaction.

-

General Experimental Protocol (Illustrative):

-

A phosphonium salt is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere and deprotonated with a strong base (e.g., n-BuLi) to form the ylide.

-

A solution of this compound in the same solvent is added to the ylide solution at a controlled temperature (often low temperatures for non-stabilized ylides).

-

The reaction is allowed to proceed to completion (monitored by TLC).

-

The reaction is quenched, and the product is isolated and purified, typically by chromatography to remove the triphenylphosphine oxide byproduct.

-

Application in the Synthesis of Linzagolix and Biological Context

This compound is a pivotal intermediate in the synthesis of Linzagolix. The aldehyde is first reduced to the corresponding alcohol, (2,3-difluoro-6-methoxyphenyl)methanol. This alcohol is then used to alkylate a phenolic hydroxyl group in a subsequent step to form a benzyloxy ether linkage, which is a key structural feature of the Linzagolix molecule.

Linzagolix is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[9] By blocking this receptor in the pituitary gland, Linzagolix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[10] This, in turn, suppresses the production of estrogen by the ovaries, making it an effective treatment for estrogen-dependent conditions such as uterine fibroids and endometriosis.[9][11]

GnRH Receptor Signaling Pathway

The biological activity of Linzagolix is understood through its modulation of the GnRH signaling pathway. GnRH, a hypothalamic hormone, binds to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs, initiating a cascade of intracellular events.[12][13] This signaling primarily proceeds through the Gαq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the synthesis and secretion of LH and FSH.[14][15][16] Linzagolix competitively binds to the GnRH receptor, preventing the binding of endogenous GnRH and thereby inhibiting this signaling cascade.[9][17]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its reactivity is centered around the aldehyde group, which readily undergoes a range of transformations including reduction and condensation reactions. Its application in the synthesis of the GnRH antagonist Linzagolix highlights its importance in the pharmaceutical industry. A thorough understanding of its reactivity profile and the biological context of its derivatives is crucial for researchers and scientists in the field of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. www2.unifap.br [www2.unifap.br]

- 6. rsc.org [rsc.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 9. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Linzagolix choline? [synapse.patsnap.com]

- 12. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. GnRH signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 16. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 17. Linzagolix dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

The Impact of Fluorine Substitution on the Electronic Properties of Benzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorinated benzaldehydes, in particular, serve as versatile building blocks, where the unique electronic properties of fluorine can be leveraged to fine-tune molecular characteristics such as reactivity, lipophilicity, metabolic stability, and binding affinity. This technical guide provides an in-depth analysis of the electronic properties of fluorinated benzaldehydes, supported by quantitative data, detailed experimental protocols, and logical workflows to aid in research and development.

The Electronic Influence of Fluorine

Fluorine's high electronegativity and the strength of the carbon-fluorine bond profoundly influence the electron distribution within the benzaldehyde scaffold. This manifests in several key electronic parameters that are critical for predicting chemical behavior and biological activity. The primary electronic effects of fluorine substitution are a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The interplay of these effects, which varies with the position and number of fluorine substituents, dictates the overall electronic character of the molecule.

Quantitative Electronic Descriptors

To quantify the electronic influence of fluorine on the benzaldehyde ring, several experimental and computational parameters are employed. This section presents a summary of these key descriptors for a range of fluorinated benzaldehydes.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The Hammett constants for the fluorine substituent are presented in Table 1.

Table 1: Hammett Substituent Constants for Fluorine

| Substituent | σ_meta_ | σ_para_ |

| -F | 0.34 | 0.06 |

Data sourced from established literature on Hammett constants.

Dipole Moments (μ)

The dipole moment is a measure of the overall polarity of a molecule, arising from the vector sum of individual bond dipoles. The introduction of highly electronegative fluorine atoms significantly alters the dipole moment of benzaldehyde, which can have implications for solubility, crystal packing, and interactions with biological targets. Dipole moments for selected fluorinated benzaldehydes are provided in Table 2.

Table 2: Experimental Dipole Moments of Selected Fluorinated Benzaldehydes

| Compound | Dipole Moment (μ) in Debye (D) |

| Benzaldehyde | ~2.9 - 3.0 D |

| 2-Fluorobenzaldehyde | 3.12 D[1] |

| 3-Fluorobenzaldehyde | ~1.5 D |

| 4-Fluorobenzaldehyde | ~1.9 D |

| 2,4-Difluorobenzaldehyde | Data not readily available |

| 2,6-Difluorobenzaldehyde | Data not readily available |

| 3,5-Difluorobenzaldehyde | Data not readily available |

| 2,4,6-Trifluorobenzaldehyde | Data not readily available |

| Pentafluorobenzaldehyde | Data not readily available |

Note: Experimental values can vary slightly depending on the solvent and measurement conditions.

Spectroscopic Data

Spectroscopic techniques provide valuable insights into the electronic structure of molecules. Key spectroscopic data for fluorinated benzaldehydes are summarized below.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The chemical shift (δ) of the fluorine nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups cause a downfield shift (less negative δ value), while electron-donating groups lead to an upfield shift (more negative δ value). Table 3 presents the ¹⁹F NMR chemical shifts for several fluorinated benzaldehydes.

Table 3: ¹⁹F NMR Chemical Shifts of Selected Fluorinated Benzaldehydes

| Compound | Position of F | ¹⁹F Chemical Shift (δ) in ppm (relative to CFCl₃) |

| 2-Fluorobenzaldehyde | 2-F | -124.7[2] |

| 3-Fluorobenzaldehyde | 3-F | Data not readily available |

| 4-Fluorobenzaldehyde | 4-F | -102.4[3] |

| 2,4-Difluorobenzaldehyde | 2-F, 4-F | Data not readily available |

| 2,6-Difluorobenzaldehyde | 2-F, 6-F | Data not readily available |

| 3,5-Difluorobenzaldehyde | 3-F, 5-F | Data not readily available |

| 2,4,6-Trifluorobenzaldehyde | 2,4,6-F | Data not readily available |

| Pentafluorobenzaldehyde | 2,3,4,5,6-F | Data not readily available |

Note: Chemical shifts can be influenced by the solvent and concentration.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max_) are characteristic of the chromophoric system. The π → π* and n → π* transitions of the benzaldehyde chromophore are affected by fluorine substitution. Benzaldehyde in water exhibits a λ_max_ at approximately 248 nm, which is assigned to a π → π* transition.[4]

Table 4: UV-Vis Absorption Maxima (λ_max_) of Benzaldehyde

| Compound | Solvent | λ_max_ (nm) | Transition |

| Benzaldehyde | Water | 248[4] | π → π |

| Benzaldehyde | Water | 283[4] | n → π |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative fluorinated benzaldehyde and for the experimental determination of key electronic properties.

Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde via Vilsmeier-Haack Formylation[5]

This protocol describes the synthesis of a substituted fluorinated benzaldehyde, illustrating a common synthetic route.

Materials:

-

1-fluoro-2,3-dimethylbenzene

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated aqueous sodium acetate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Flame-dried, three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In the flame-dried flask, add anhydrous DMF (10 equivalents) and cool to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Substrate: To the freshly prepared Vilsmeier reagent, add 1-fluoro-2,3-dimethylbenzene (1 equivalent) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a cold saturated aqueous solution of sodium acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-Fluoro-2,3-dimethylbenzaldehyde.

Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids[6][7]

The Hammett constant (σ) for a substituent can be determined by measuring the pKa of the corresponding substituted benzoic acid. The principle can be extended to understand the electronic effects on benzaldehydes by studying the reactivity of the aldehyde group in a suitable reaction.

Materials:

-

Benzoic acid and a series of meta- and para-fluorinated benzoic acids

-

Acetonitrile-water mixture (e.g., 30% v/v)

-

Standardized hydrochloric acid solution

-

Standardized sodium hydroxide solution

-

Potentiometer with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

Procedure:

-

Electrode Calibration: Calibrate the glass electrode system using standard buffer solutions.

-

Solution Preparation: Prepare solutions of known concentration for each of the benzoic acids in the chosen acetonitrile-water mixture.

-

Titration: a. Pipette a known volume of the benzoic acid solution into a beaker. b. Add the solvent mixture to ensure the electrode is properly immersed. c. Titrate the solution with the standardized NaOH solution, recording the potential (in mV) or pH after each addition of titrant. d. Continue the titration past the equivalence point.

-

Data Analysis: a. Plot the potential or pH as a function of the volume of NaOH added to obtain the titration curve. b. Determine the equivalence point from the first or second derivative of the titration curve. c. The pH at the half-equivalence point is equal to the pKa of the acid.

-

Calculation of Hammett Constant (σ): a. Calculate σ using the equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid).